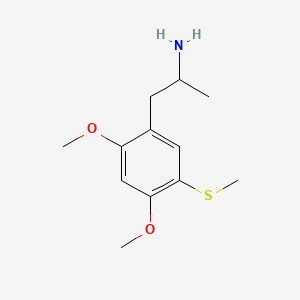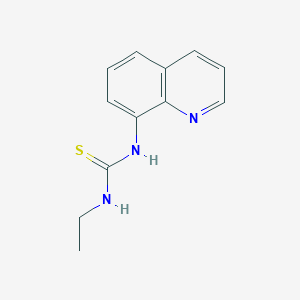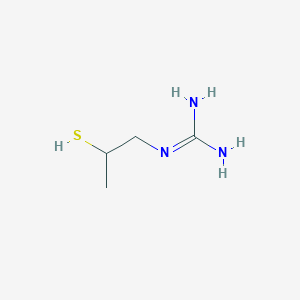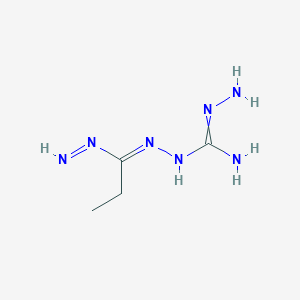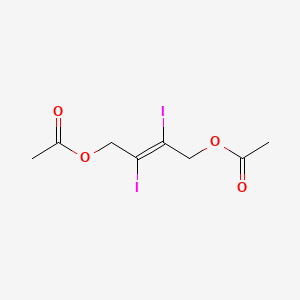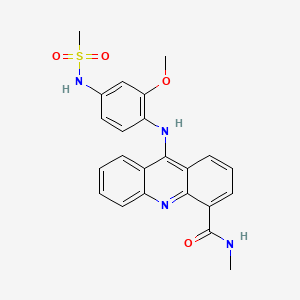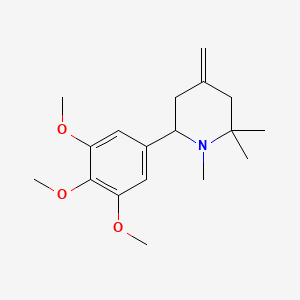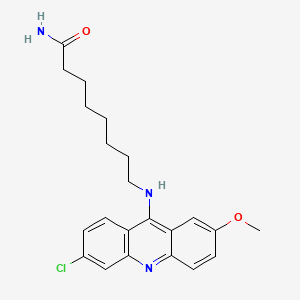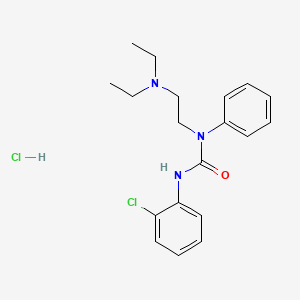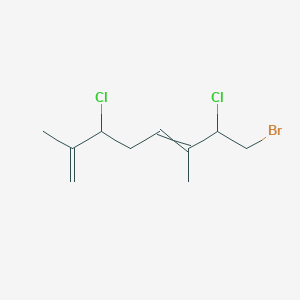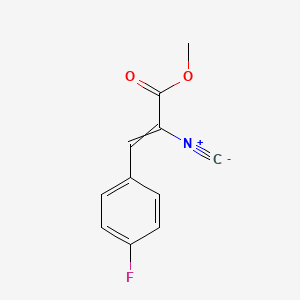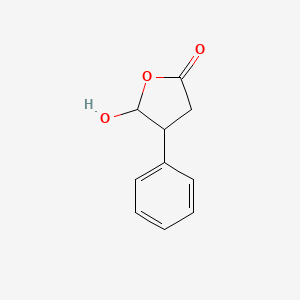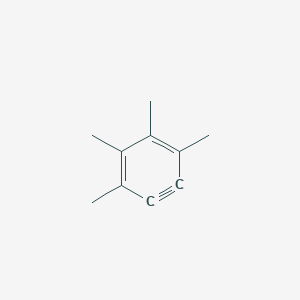
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with four methyl groups and a triple bond. This compound is part of the broader class of dienynes, which are known for their versatility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride (NaH) . The reaction proceeds as follows: [ \text{(CH}_2\text{)_4(CHBr)_2 + 2 NaH} \rightarrow \text{(CH}_2\text{)_2(CH)_4 + 2 NaBr + 2 H}_2 ]
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the triple bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets through its reactive triple bond and conjugated diene system. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the triple bond.
Cyclohexa-1,3-dien-5-yne: Similar structure but without the methyl groups.
2,3-Dimethyl-1,3-butadiene: A linear diene with similar reactivity.
Propiedades
Número CAS |
76054-72-3 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethylcyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C10H12/c1-7-5-6-8(2)10(4)9(7)3/h1-4H3 |
Clave InChI |
YBUOAFWKYDIRKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C#C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


